N~4~-[1-(ETHOXYMETHYL)-1H-PYRAZOL-4-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
Overview
Description
N~4~-[1-(ETHOXYMETHYL)-1H-PYRAZOL-4-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE is a synthetic organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[1-(ETHOXYMETHYL)-1H-PYRAZOL-4-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, the introduction of the ethoxymethyl group, and the attachment of the piperidinecarboxamide moiety. Common reagents used in these steps include hydrazines, aldehydes, and sulfonyl chlorides. The reaction conditions often involve heating, use of solvents like ethanol or dichloromethane, and catalysts such as acids or bases .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N~4~-[1-(ETHOXYMETHYL)-1H-PYRAZOL-4-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, including temperature, solvent, and catalyst choice .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
N~4~-[1-(ETHOXYMETHYL)-1H-PYRAZOL-4-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies of enzyme inhibition, receptor binding, and other biochemical processes.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of N4-[1-(ETHOXYMETHYL)-1H-PYRAZOL-4-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives, piperidinecarboxamides, and sulfonyl-containing molecules. Examples include:
- N-[1-(Ethoxymethyl)-1H-pyrazol-4-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide
- N-[4-(Ethoxymethyl)benzyl]-N’-methyl-4-(1-methyl-1H-pyrazol-4-yl)-3-oxo-1-piperazinecarboximidamide .
Uniqueness
N~4~-[1-(ETHOXYMETHYL)-1H-PYRAZOL-4-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, providing distinct advantages in certain applications .
Properties
IUPAC Name |
N-[1-(ethoxymethyl)pyrazol-4-yl]-1-methylsulfonylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O4S/c1-3-21-10-16-9-12(8-14-16)15-13(18)11-4-6-17(7-5-11)22(2,19)20/h8-9,11H,3-7,10H2,1-2H3,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKMUUKBGQYCAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCN1C=C(C=N1)NC(=O)C2CCN(CC2)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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